molecular formula C19H18N2 B7831476 4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B7831476
M. Wt: 274.4 g/mol
InChI Key: XTCIHHNQFPJCJP-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Properties

IUPAC Name

4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-14-7-2-4-9-16(14)19-18-11-6-12-21(18)17-10-5-3-8-15(17)13-20-19/h2-12,19-20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIHHNQFPJCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CN3C4=CC=CC=C4CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with cyano-ester epoxide in the presence of a catalyst such as nickel pyrophosphate (Ni2P2O7) under free-solvent conditions . This method is advantageous due to its high yield and environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines has been explored to enhance efficiency and scalability. This method involves the use of microreactors and flow chemistry techniques to achieve high yields and purity of the desired product . The continuous flow synthesis offers advantages such as reduced reaction times, improved safety, and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects . The compound’s unique structure may also allow it to interact with other molecular pathways, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine stands out due to its unique structural features, which may confer distinct pharmacological properties and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for further research and development.

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